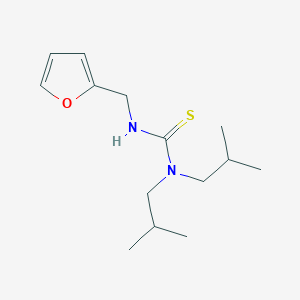![molecular formula C23H31FN2O B4813582 1-[4-(2-ADAMANTYL)PIPERAZINO]-3-(4-FLUOROPHENYL)-1-PROPANONE](/img/structure/B4813582.png)
1-[4-(2-ADAMANTYL)PIPERAZINO]-3-(4-FLUOROPHENYL)-1-PROPANONE
Descripción general
Descripción
1-[4-(2-ADAMANTYL)PIPERAZINO]-3-(4-FLUOROPHENYL)-1-PROPANONE is a complex organic compound that features a piperazine ring substituted with an adamantyl group and a fluorophenyl group
Métodos De Preparación
The synthesis of 1-[4-(2-ADAMANTYL)PIPERAZINO]-3-(4-FLUOROPHENYL)-1-PROPANONE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form protected piperazines . Deprotection of these intermediates can be achieved using reagents like thiophenol (PhSH), followed by selective intramolecular cyclization .
Análisis De Reacciones Químicas
1-[4-(2-ADAMANTYL)PIPERAZINO]-3-(4-FLUOROPHENYL)-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[4-(2-ADAMANTYL)PIPERAZINO]-3-(4-FLUOROPHENYL)-1-PROPANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-ADAMANTYL)PIPERAZINO]-3-(4-FLUOROPHENYL)-1-PROPANONE involves its interaction with molecular targets such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and specificity of the compound. The fluorophenyl group can participate in π-π interactions or hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-[4-(2-ADAMANTYL)PIPERAZINO]-3-(4-FLUOROPHENYL)-1-PROPANONE can be compared to other piperazine derivatives, such as:
1-(4-Fluorophenyl)piperazine: This compound lacks the adamantyl group, which may result in different biological activity and binding properties.
1-(4-Adamantyl)piperazine: This compound lacks the fluorophenyl group, which can affect its chemical reactivity and interaction with biological targets.
The presence of both the adamantyl and fluorophenyl groups in this compound makes it unique, providing a combination of steric bulk and electronic effects that can enhance its performance in various applications.
Propiedades
IUPAC Name |
1-[4-(2-adamantyl)piperazin-1-yl]-3-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O/c24-21-4-1-16(2-5-21)3-6-22(27)25-7-9-26(10-8-25)23-19-12-17-11-18(14-19)15-20(23)13-17/h1-2,4-5,17-20,23H,3,6-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJJTFMWKBSSFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)CCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4813509.png)

![3-[(3-FLUOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4813534.png)
![13-methyl-14-(3-methylbutylsulfanyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B4813541.png)
![3-[(4-CHLOROPHENYL)METHYL]-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4813546.png)
![N-(1-methyl-1H-pyrazol-5-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4813557.png)
![dimethyl 5-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4813559.png)


![N-[2-(2-chlorophenoxy)ethyl]-4-methylbenzamide](/img/structure/B4813595.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4813611.png)
![4-[3-(3-methoxyphenoxy)propyl]morpholine](/img/structure/B4813618.png)
![3-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B4813624.png)
